Pitavastatin Lactone

Vue d'ensemble

Description

Le lactone de pitavastatine est un dérivé de la pitavastatine, un agent hypolipidémiant appartenant à la classe des statines. Les statines sont largement utilisées pour réduire le taux de cholestérol et prévenir les maladies cardiovasculaires. Le lactone de pitavastatine est formé par la glucuronidation de la pitavastatine, qui est ensuite convertie en sa forme lactone.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le lactone de pitavastatine est synthétisé à partir de la pitavastatine par un processus appelé glucuronidation. Cela implique l'ajout d'un groupement acide glucuronique à la pitavastatine, suivi de la formation du cycle lactone. La réaction se produit généralement dans le foie, catalysée par les enzymes uridine 5’-diphosphate glucuronosyltransférase (UGT1A3 et UGT2B7) .

Méthodes de production industrielle : La production industrielle du lactone de pitavastatine implique la synthèse chimique de la pitavastatine suivie de sa conversion en sa forme lactone. Le processus comprend plusieurs étapes telles que l'estérification, l'hydrolyse et la cyclisation. Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final.

Analyse Des Réactions Chimiques

Formation via Glucuronidation and Lactonization

Pitavastatin lactone is synthesized enzymatically from pitavastatin through a two-step process:

- Step 1 : Glucuronidation by UDP-glucuronosyltransferases (UGTs), primarily UGT1A3 and UGT2B7, forms an intermediate ester glucuronide conjugate.

- Step 2 : Non-enzymatic lactonization occurs via an elimination reaction, yielding the lactone form .

Key Data :

| Parameter | Value/Outcome | Source |

|---|---|---|

| Enzymes involved | UGT1A3, UGT2B7 | |

| Lactone yield in humans | Major metabolite (~80% excreted) | |

| Stability of intermediate | Labile (converts to lactone) |

Synthetic Routes and Chemical Modifications

This compound is also synthesized chemically for pharmaceutical applications:

- Wittig Olefination : A lactonized statin side-chain precursor reacts with a quinoline-derived phosphonium salt to form the protected lactone, followed by deprotection and hydrolysis .

- Bismuth-Catalyzed Hemiacetal/Oxa-Michael Addition : Used to construct the 1,3-syn-diol motif in the side chain .

Example Synthesis :

text(2S,4R)-4-(tert-butyldimethylsilyloxy)-6-oxotetrahydro-2H-pyran-2-carbaldehyde + Phosphonium salt → Wittig reaction → Protected lactone (75% yield) → Deprotection → Pitavastatin calcium (93% yield)[48]

Hydrolysis and pH-Dependent Equilibrium

This compound reversibly converts to its active acid form under physiological conditions:

Hydrolysis Kinetics :

| Condition | Half-life (t₁/₂) | Conversion Rate | Source |

|---|---|---|---|

| pH 7.4 (plasma) | 12 hours | 15–20% | |

| pH 1.2 (stomach) | <1 hour | >90% |

Enzymatic Interactions and Inhibition

- CYP450 Inhibition : Unlike other statins, this compound shows no inhibition of CYP2C9 or CYP3A4 .

- Transporters :

Comparative Inhibition (IC₅₀) :

| Enzyme/Transporter | This compound | Pitavastatin Acid | Source |

|---|---|---|---|

| CYP2C9 | >100 µM | 45 µM | |

| BCRP | Inactive | 12 µM |

Stability and Degradation

This compound is prone to degradation under specific conditions:

- Thermal Stress : Decomposes at >100°C to form geometric isomers (Z/E) .

- Oxidative Conditions : Generates hydroxylated byproducts .

Degradation Products :

| Stress Condition | Major Byproduct | Structure | Source |

|---|---|---|---|

| Heat (120°C) | Z-Isomer | Δ⁷ double bond | |

| Acidic hydrolysis | Pitavastatin acid | Open-chain form |

Pharmacokinetic Interconversion

The lactone and acid forms exist in equilibrium, influencing drug efficacy and safety:

Key Parameter :

| Metric | Lactone | Acid | Source |

|---|---|---|---|

| Protein binding | >99% | >99% | |

| Volume of distribution | 148 L | 133 L |

Applications De Recherche Scientifique

Pharmacological Properties

Pitavastatin lactone exhibits significant pharmacological activity, primarily through its role in lipid metabolism. It is known to inhibit HMG-CoA reductase, leading to reduced cholesterol synthesis. The lactone form is crucial as it can be converted back to pitavastatin in vivo, enhancing its therapeutic effects.

Pharmacokinetics

- Absorption and Metabolism : this compound is rapidly absorbed and exhibits linear pharmacokinetics across various doses (1 mg to 4 mg). Studies indicate that it has a high plasma protein binding rate (approximately 99.5%) and undergoes extensive metabolism via UDP-glucuronosyl transferase pathways .

- Stability : The stability of this compound in plasma is a concern due to its interconversion with pitavastatin. Research has developed methods using LC-ESI-MS/MS for accurate quantification of both compounds in human plasma and urine .

Cardiovascular Disease Management

This compound has shown promise in reducing cardiovascular risk factors:

- A study involving HIV patients indicated that pitavastatin significantly reduced noncalcified coronary plaque volume by 7% compared to placebo, alongside reductions in oxidized LDL cholesterol levels .

- In animal models, this compound demonstrated efficacy in lowering total cholesterol and triglyceride levels, highlighting its potential role in treating hyperlipidemia .

Combination Therapies

Research indicates that combining pitavastatin with ezetimibe enhances lipid-lowering effects:

- A meta-analysis revealed that the combination therapy resulted in greater reductions in LDL-C levels compared to monotherapy with either agent alone . This suggests that this compound may be effectively used in conjunction with other lipid-lowering agents.

Clinical Trials

Several clinical trials have investigated the effects of this compound:

- A randomized trial involving healthy volunteers assessed the pharmacokinetic properties of pitavastatin and its lactone form after single and multiple dosing regimens, confirming the linearity of absorption and elimination profiles .

- Another study focused on the long-term effects of pitavastatin on lipid profiles in patients at risk for cardiovascular events, highlighting significant reductions in LDL cholesterol over a 24-month period .

Animal Studies

Animal studies have provided insights into the metabolic effects of this compound:

- In guinea pigs, repeated oral dosing led to significant decreases in plasma triglycerides and cholesterol levels, supporting its use in treating dyslipidemia .

- Additionally, studies on Watanabe heritable hyperlipidaemic rabbits demonstrated substantial reductions in VLDL-C after administration of this compound, indicating its effectiveness in genetically induced hyperlipidemia models .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Cardiovascular Disease | Reduced noncalcified plaque volume; decreased oxidized LDL levels |

| Combination Therapy | Enhanced LDL-C reduction when combined with ezetimibe |

| Pharmacokinetics | Linear absorption; high plasma protein binding; stability issues due to interconversion |

| Animal Studies | Significant lipid-lowering effects observed in various animal models |

Mécanisme D'action

Pitavastatin lactone exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase (HMG-CoA reductase). This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, this compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .

Comparaison Avec Des Composés Similaires

- Atorvastatin

- Pravastatin

- Rosuvastatin

- Simvastatin

- Fluvastatin

Comparison: Pitavastatin lactone is unique among statins due to its specific metabolic pathway and minimal interaction with the cytochrome P450 system. Unlike other statins, it is primarily metabolized through glucuronidation, which reduces the risk of drug-drug interactions. Additionally, this compound has been shown to have a more favorable effect on high-density lipoprotein (HDL) cholesterol levels and a lower risk of inducing diabetes compared to other statins .

Activité Biologique

Pitavastatin lactone is a significant metabolite of pitavastatin, an HMG-CoA reductase inhibitor commonly used to manage dyslipidemia and reduce cardiovascular risk. This article explores the biological activity of this compound, including its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.

Overview of Pitavastatin and Its Lactone Form

Pitavastatin is primarily utilized for lowering low-density lipoprotein cholesterol (LDL-C) levels. Its mechanism involves competitive inhibition of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The lactone form, generated through glucuronidation, plays a vital role in the drug's overall pharmacological effects.

Key Pharmacological Properties

- Mechanism of Action : Pitavastatin inhibits HMG-CoA reductase, leading to decreased cholesterol synthesis and increased hepatic LDL receptor expression, resulting in lower circulating LDL-C levels .

- Metabolism : It undergoes minimal metabolism via cytochrome P450 enzymes, primarily being converted to this compound through UGT-mediated glucuronidation .

- Bioavailability : The bioavailability of pitavastatin is approximately 60%, with high protein binding (over 99%) observed in plasma .

Lipid-Lowering Effects

Pitavastatin and its lactone form have demonstrated potent lipid-lowering effects. Clinical trials have shown that pitavastatin at doses as low as 2 mg can achieve LDL-C reductions comparable to higher doses of other statins like atorvastatin .

| Dose (mg) | LDL-C Reduction (%) | Comparison with Atorvastatin |

|---|---|---|

| 1 | ~28 | Lower |

| 2 | ~31 | Comparable |

| 4 | ~41 | Greater |

Pleiotropic Effects

Beyond lipid-lowering, pitavastatin exhibits pleiotropic effects that contribute to cardiovascular protection. These include:

- Improvement in Endothelial Function : Enhances nitric oxide availability and reduces oxidative stress.

- Stabilization of Atherosclerotic Plaques : In animal models, pitavastatin has been shown to increase collagen deposition in plaques while reducing macrophage infiltration .

Clinical Trials

- Long-term Efficacy Study : A study involving elderly subjects indicated that pitavastatin significantly improved lipid profiles over a 12-week period, with sustained HDL-C elevation noted .

- Pediatric Study : Research on children with hyperlipidemia showed that pitavastatin effectively reduced LDL-C levels while maintaining safety profiles similar to placebo .

Mechanistic Studies

Research has indicated that this compound may exert additional benefits:

- Chemotherapeutic Potential : Recent studies suggest that this compound could be repurposed as a chemotherapeutic agent in resistant cancer models, promoting apoptosis in vincristine-resistant B-cell leukemia cells through modulation of specific signaling pathways .

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound shows distinct characteristics compared to its parent compound:

| Parameter | Pitavastatin | This compound |

|---|---|---|

| Tmax (h) | 0.5–0.8 | 1.5 |

| Cmax (ng/mL) | 33.92 | 33.62 |

| AUC0-t (ng·h/mL) | 318.03 | 318.26 |

This table indicates that while both forms have similar peak concentrations, their absorption dynamics differ slightly, influencing their therapeutic use.

Propriétés

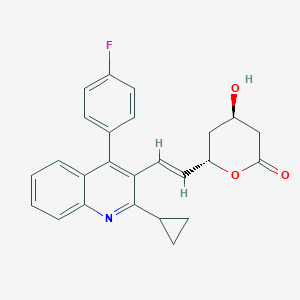

IUPAC Name |

(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-4-hydroxyoxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO3/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-19-13-18(28)14-23(29)30-19/h1-4,7-12,16,18-19,28H,5-6,13-14H2/b12-11+/t18-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVKVAFYQRWVAJ-MCBHFWOFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC4CC(CC(=O)O4)O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@@H]4C[C@H](CC(=O)O4)O)C5=CC=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141750-63-2 | |

| Record name | Pitavastatin lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141750632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PITAVASTATIN LACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULK88EV7VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.